molecular formula C9H8Cl2N2OS B1522994 N-(1,3-benzothiazol-2-yl)-2-chloroacetamide hydrochloride CAS No. 205501-48-0

N-(1,3-benzothiazol-2-yl)-2-chloroacetamide hydrochloride

Cat. No.: B1522994
CAS No.: 205501-48-0
M. Wt: 263.14 g/mol
InChI Key: CXLNKIFVGQZLQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzothiazol-2-yl)-2-chloroacetamide hydrochloride is a useful research compound. Its molecular formula is C9H8Cl2N2OS and its molecular weight is 263.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

N-(1,3-benzothiazol-2-yl)-2-chloroacetamide hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine . The inhibition of these enzymes leads to an increase in acetylcholine levels, which can affect neurotransmission and other cellular processes. Additionally, this compound has been found to interact with proteins involved in cell signaling pathways, such as protein kinases and phosphatases, thereby modulating their activity and influencing cellular responses .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In neuronal cells, this compound has been shown to enhance synaptic transmission by increasing acetylcholine levels through the inhibition of acetylcholinesterase . This can lead to improved cognitive function and memory. In cancer cells, this compound has demonstrated cytotoxic effects by inducing apoptosis and inhibiting cell proliferation . The compound also affects cell signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, which are involved in cell growth, survival, and differentiation . Furthermore, this compound has been found to influence gene expression and cellular metabolism by modulating the activity of transcription factors and metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active site of acetylcholinesterase and butyrylcholinesterase, thereby inhibiting their enzymatic activity and increasing acetylcholine levels . Additionally, this compound interacts with protein kinases and phosphatases, leading to the modulation of their activity and subsequent changes in cell signaling pathways . The compound also affects gene expression by binding to transcription factors and altering their activity, resulting in changes in the expression of target genes . These molecular interactions contribute to the overall effects of this compound on cellular function and processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by factors such as temperature, pH, and exposure to light . Over time, this compound may undergo degradation, leading to a decrease in its potency and effectiveness . Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in cell signaling pathways, gene expression, and metabolic processes . These temporal effects highlight the importance of considering the stability and degradation of this compound in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance cognitive function and memory in animal models of neurodegenerative diseases by increasing acetylcholine levels . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the accumulation of the compound and its metabolites in the liver and kidneys, leading to cellular damage and dysfunction . Therefore, it is crucial to determine the optimal dosage of this compound to achieve the desired therapeutic effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to its biotransformation and elimination. This compound is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into several metabolites . These metabolites can then be further processed by phase II enzymes, such as glucuronosyltransferases and sulfotransferases, leading to the formation of more water-soluble conjugates that can be excreted in the urine . The metabolic pathways of this compound also involve interactions with cofactors, such as NADPH and glutathione, which play essential roles in the detoxification and elimination of the compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms involving specific transporters, such as organic anion transporters and organic cation transporters . Once inside the cells, this compound can bind to intracellular proteins, such as albumin and cytosolic enzymes, which facilitate its distribution to different cellular compartments . The localization and accumulation of this compound within specific tissues, such as the brain, liver, and kidneys, are influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize primarily in the cytoplasm and nucleus of cells . In the cytoplasm, this compound interacts with various enzymes and proteins involved in metabolic processes and cell signaling pathways . In the nucleus, this compound can bind to transcription factors and other nuclear proteins, thereby influencing gene expression and cellular responses . The subcellular localization of this compound is also regulated by post-translational modifications, such as phosphorylation and acetylation, which can affect its targeting to specific cellular compartments .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-chloroacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2OS.ClH/c10-5-8(13)12-9-11-6-3-1-2-4-7(6)14-9;/h1-4H,5H2,(H,11,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXLNKIFVGQZLQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-benzothiazol-2-yl)-2-chloroacetamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(1,3-benzothiazol-2-yl)-2-chloroacetamide hydrochloride
Reactant of Route 3
Reactant of Route 3
N-(1,3-benzothiazol-2-yl)-2-chloroacetamide hydrochloride
Reactant of Route 4
Reactant of Route 4
N-(1,3-benzothiazol-2-yl)-2-chloroacetamide hydrochloride
Reactant of Route 5
Reactant of Route 5
N-(1,3-benzothiazol-2-yl)-2-chloroacetamide hydrochloride
Reactant of Route 6
Reactant of Route 6
N-(1,3-benzothiazol-2-yl)-2-chloroacetamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.